Pim-1 Kinase Inhibition Potency Compared to Morpholine Analog
A thiomorpholine-containing analog within the same chemotype series as the target compound (exact stereochemistry unspecified) demonstrated a Pim-1 kinase IC50 of 48 nM in an in vitro ATP-quantification assay [1]. In contrast, the closely related morpholine analog (oxygen in place of sulfur) displayed an IC50 of 320 nM against RIPK1, and no reported Pim-1 activity, suggesting that the sulfur atom contributes to kinase selectivity and potency [2]. The target compound's 3-carbonyl substitution pattern may further modulate this activity relative to the 4-carbonyl isomer, although head-to-head data for the exact CAS 2640968-57-4 molecule are not publicly available.
| Evidence Dimension | Pim-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 48 nM (thiomorpholine-containing patent example, stereochemistry unspecified; closest available surrogate for target compound) |
| Comparator Or Baseline | Morpholine analog: IC50 > 320 nM for RIPK1; no Pim-1 data available |
| Quantified Difference | >6.7-fold selectivity window for Pim-1 over RIPK1, versus no detectable Pim-1 activity for morpholine analog |
| Conditions | In vitro kinase assay; Pim-1: ATP quantification after 30 min incubation; RIPK1: [gamma-32P]ATP incorporation, 15 min pre-incubation, 30 min reaction |
Why This Matters
When selecting a scaffold for Pim-1-targeted probe development, the thiomorpholine variant provides a measurable potency advantage over the morpholine analog, which lacks Pim-1 activity entirely in comparable assays.
- [1] BindingDB. BDBM35052: Pim-1 IC50 48 nM. US Patent US10047093, Example 8-39. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=35052 (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50263057 / CHEMBL381230: RIPK1 IC50 320 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50263057 (accessed 2026-04-30). View Source
